molecular formula C9H8N2OS B1274329 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone CAS No. 21222-61-7

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Cat. No.: B1274329
CAS No.: 21222-61-7
M. Wt: 192.24 g/mol
InChI Key: OKAQYTQTHTXQQH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, potentiating the activity of benzothiazoles . This interaction is crucial for its function as a neuroprotectant, where it helps in lowering blood pressure and protecting neurons from injury . The compound’s ability to interact with these biomolecules highlights its potential in therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s neuroprotective properties are particularly noteworthy, as it helps in protecting neurons from injury, thereby maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It acts as a potentiator, enhancing the activity of benzothiazoles by lowering blood pressure . Additionally, it has been shown to protect against neuronal injury, indicating its role in enzyme inhibition or activation and changes in gene expression . These molecular interactions are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, ensuring its efficacy in in vitro and in vivo studies . The long-term effects include sustained neuroprotection and blood pressure regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively potentiates the activity of benzothiazoles and provides neuroprotection . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are crucial for determining the safe and effective dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical activity . The compound’s role in metabolic pathways underscores its potential in therapeutic applications, particularly in neuroprotection and blood pressure regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions ensure that the compound reaches its target sites, enhancing its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its proper function . This subcellular localization is crucial for its role as a neuroprotectant and blood pressure regulator .

Properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAQYTQTHTXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397253
Record name 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21222-61-7
Record name 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-1,3-benzothiazol-6-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Aminoacetophenone (3.0 g, 22.19 mmol) and potassium thiocyanate (8.87 g, 88.78 mmol) were dissolved in acetic acid (35 mL) and stirred together until they dissolved (˜15-20 min). The solution was then treated with a solution of bromine (1.14 mL, 22.19 mmol) dissolved in acetic acid (15 mL) by slow addition over 20 min. The reaction was then stirred at room temperature for 19 hr and then poured into H2O (100 mL). The solution was then basified to pH=9-10 with NH4OH. The resulting precipitate was collected by vacuum filtration. The solids were then dissolved in hot ethyl acetate and filtered again. The filtrate was concentrated in vacuo to give 3.35 g (76%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.32 (d, J=1.47 Hz, 1H) 7.91 (s, 2H) 7.83 (dd, J=8.46, 1.84 Hz, 1H) 7.37 (d, J=8.46 Hz, 1H) 2.55 (s, 3H). MS m/z (DCI) 193.0 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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